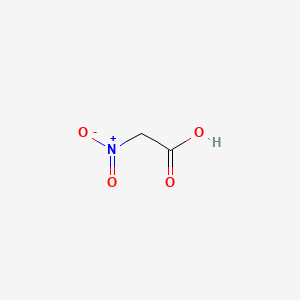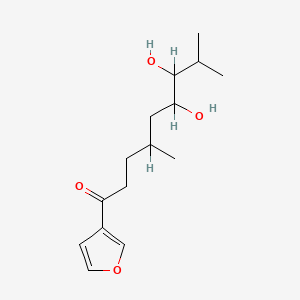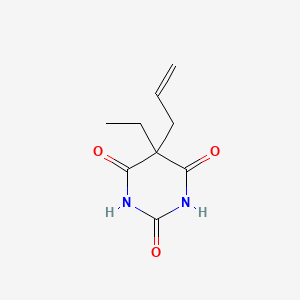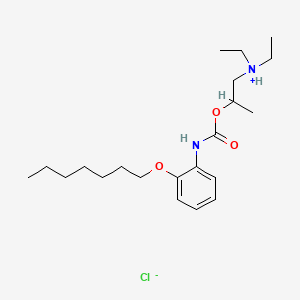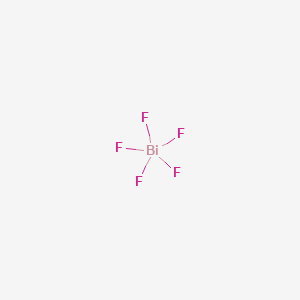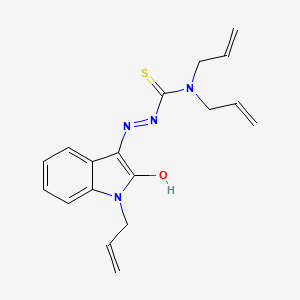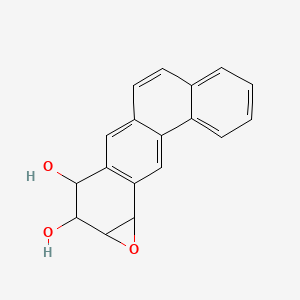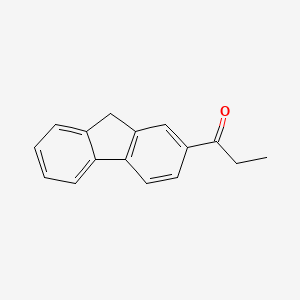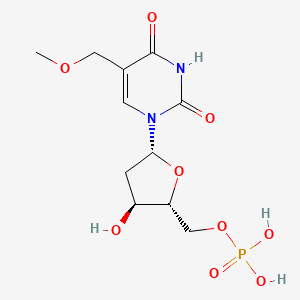
((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a pyrimidine derivative, and a phosphate group
Vorbereitungsmethoden
The synthesis of ((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrimidine derivative and the phosphate group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of ((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ((2R,3S,5R)-3-Hydroxy-5-(5-(methoxymethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate include other pyrimidine derivatives and tetrahydrofuran-containing molecules. These compounds may share similar chemical properties and biological activities but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of a tetrahydrofuran ring, a pyrimidine derivative, and a phosphate group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53212-98-9 |
|---|---|
Molekularformel |
C11H17N2O9P |
Molekulargewicht |
352.23 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-hydroxy-5-[5-(methoxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H17N2O9P/c1-20-4-6-3-13(11(16)12-10(6)15)9-2-7(14)8(22-9)5-21-23(17,18)19/h3,7-9,14H,2,4-5H2,1H3,(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
DCWNIFTUDYKKFN-DJLDLDEBSA-N |
Isomerische SMILES |
COCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O |
SMILES |
COCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O |
Kanonische SMILES |
COCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O |
Synonyme |
5-methoxymethyl-2'-deoxyuridine-5'-monophosphate 5-methoxymethyl-2'-deoxyuridine-5'-monophosphate, ammonium salt MMUdR-MP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



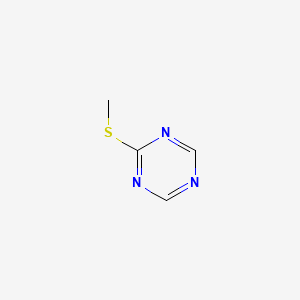


![3,3-Dimethyl-6-[[2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1214829.png)
